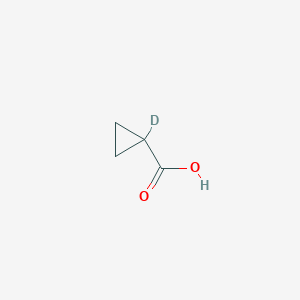

Cyclopropane-1-D1-carboxylic acid

Beschreibung

BenchChem offers high-quality Cyclopropane-1-D1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropane-1-D1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-deuteriocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGUBTXCNDTFJI-WFVSFCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties of Cyclopropane-1-D1-carboxylic Acid

Part 1: Executive Summary & Core Directive

Cyclopropane-1-D1-carboxylic acid (CAS: Generic 1759-53-1 for protio; labeled variants vary) is a specialized isotopic isotopologue of cyclopropanecarboxylic acid where the alpha-proton (at the C1 position) is replaced by deuterium (

In drug development, this compound serves two critical functions:

-

Mechanistic Probe: It is used to determine if the alpha-carbon is a site of metabolic oxidation via the measurement of Primary Kinetic Isotope Effects (KIE).

-

Bioisostere Building Block: It acts as a "metabolic shield," preventing racemization or oxidative degradation at the methine position in pharmaceutical candidates containing the cyclopropyl moiety.

This guide moves beyond standard catalog descriptions to provide a rigorous analysis of its synthesis, physicochemical behavior, and application in attenuating metabolic clearance.

Part 2: Molecular Architecture & Isotopic Characteristics

Structural Analysis

The cyclopropane ring is characterized by significant "Banana Bonds" (bent bonds) derived from

| Feature | Protio-Analog ( | Deutero-Analog ( | Impact |

| Formula | +1 Mass Unit shift (MS detection) | ||

| C-X Bond Energy | ~98 kcal/mol (C-H) | ~102.6 kcal/mol (C-D) | Primary KIE Origin |

| Vibrational Freq. | ~2900 cm | ~2100-2200 cm | Lower Zero-Point Energy (ZPE) |

| Stereochemistry | Achiral (Plane of Symmetry) | Achiral (Plane of Symmetry) | D substitution at C1 maintains |

The Deuterium Advantage (The Kinetic Isotope Effect)

The substitution of Hydrogen with Deuterium exploits the difference in Zero-Point Energy (ZPE).[1] Because the C-D bond has a lower ZPE than the C-H bond, the activation energy (

-

Primary KIE (

): If C-H cleavage is the Rate-Determining Step (RDS) in a metabolic reaction (e.g., P450 oxidation), the substitution can reduce the reaction rate by a factor of 6–9. -

Metabolic Switching: If the alpha-position is blocked, enzymes may be forced to attack other, less favorable sites, potentially altering the metabolite profile entirely.

Part 3: Synthesis & Experimental Protocols

Synthesis Strategy: Thermal Decarboxylation in Deuterium Oxide

The most robust route for high isotopic purity (>98% D) is the thermal decarboxylation of cyclopropane-1,1-dicarboxylic acid in a deuterated medium. This method ensures the deuterium is placed exclusively at the alpha-position via the enol intermediate.

Diagram: Synthesis Workflow

Caption: Synthesis of Cyclopropane-1-D1-carboxylic acid via dicarboxylic acid precursor to ensure regiospecific deuterium incorporation.

Detailed Protocol

Objective: Synthesis of 1.0 g of Cyclopropane-1-D1-carboxylic acid.

Reagents:

-

Deuterium Oxide (

, >99.9 atom % D) -

Deuterium Chloride (

, 35% in

Step-by-Step Methodology:

-

Precursor Preparation: (If not purchased) Alkylate diethyl malonate with 1,2-dibromoethane using NaOEt, followed by saponification. Isolate the 1,1-dicarboxylic acid solid.

-

Exchange Setup: In a 50 mL round-bottom flask, suspend cyclopropane-1,1-dicarboxylic acid (1.5 g, 11.5 mmol) in

(10 mL). -

Acidification: Add 0.5 mL of

solution. Note: Acid catalysis lowers the activation energy for decarboxylation. -

Reaction (Decarboxylation): Heat the mixture to reflux (approx. 100–110°C) under an inert atmosphere (

). Monitor -

Extraction: Cool to room temperature. Extract the aqueous phase with Dichloromethane (

mL). -

Drying & Isolation: Dry combined organics over anhydrous

. Filter and concentrate in vacuo. -

Purification: Distillation (bp ~182-184°C) or recrystallization (if solid at low temp) yields the pure acid.

Quality Control (Self-Validation):

-

1H NMR (CDCl3): Look for the disappearance of the multiplet at

1.5–1.6 ppm (alpha-H). The cyclopropyl methylene protons ( -

MS (ESI-): Confirm M-1 peak at m/z 86 (vs 85 for protio).

Part 4: Physicochemical Properties & Reactivity[8]

Comparative Data Table

| Property | Protio-Acid ( | Deutero-Acid ( | Notes |

| Molecular Weight | 86.09 g/mol | 87.10 g/mol | |

| pKa | 4.65 | ~4.68 | Secondary isotope effect on ionization is negligible but measurable. |

| Boiling Point | 182–184 °C | 182–184 °C | Minimal change in volatility. |

| C1-NMR Shift | Triplet due to C-D coupling ( | ||

| Metabolic | Baseline | Increased (1.5x - 5x) | Dependent on CYP450 isoform specificity. |

Reactivity Profile

-

Esterification: Reacts normally with alcohols (Fisher esterification) or alkyl halides (nucleophilic substitution) to form labeled esters.

-

Amide Coupling: Standard EDC/NHS or HATU couplings proceed without loss of the deuterium label, provided strongly basic conditions (which might cause H/D exchange) are avoided.

-

H/D Exchange Risk: The alpha-deuteron is adjacent to a carbonyl. While cyclopropyl protons are less acidic than typical alkyl protons (

~39 vs ~25 for esters), exposure to strong bases (e.g., LDA, NaH) in protic media can lead to back-exchange (washout) of the deuterium. Handling Precaution: Store under neutral or slightly acidic conditions.

Part 5: Applications in Drug Discovery

Metabolic Blocking (The "Deuterium Switch")

Cyclopropyl groups are common in drugs (e.g., Ciprofloxacin, Montelukast) to improve potency and solubility. However, the alpha-carbon is susceptible to oxidation.

Mechanism of Action: Replacing H with D at the alpha-position increases the energy barrier for the C-H abstraction step in oxidative metabolism (e.g., by CYP2C9 or CYP3A4). This can:

-

Increase the drug's half-life (

). -

Reduce the formation of potentially toxic metabolites (e.g., ring-opening radical intermediates).

Diagram: Metabolic Pathway Intervention

Caption: Kinetic Isotope Effect (KIE) blocking metabolic oxidation at the cyclopropyl alpha-carbon.

Internal Standards in Bioanalysis

In LC-MS/MS assays, Cyclopropane-1-D1-carboxylic acid derivatives serve as ideal Internal Standards (IS).

-

Co-elution: The D1 analog co-elutes with the analyte (unlike D5 or D9 analogs which might shift retention times due to chromatographic isotope effects).

-

Mass Separation: The +1 Da shift is sufficient for high-resolution MS, though +3 Da (D3) is often preferred to avoid overlap with natural C13 isotopes. However, for specific mechanistic studies, D1 is unique.

References

-

Organic Syntheses , Coll.[6] Vol. 7, p.114 (1990); Vol. 63, p.147 (1985). Synthesis of Cyclopropanecarboxylic Acid Derivatives.[2][3][4][6][7][8][9]Link

-

Wiberg, K. B. (1996). The Structure and Properties of Cyclopropane.[10] Angewandte Chemie International Edition. Link

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link

- Fisher, M. B., et al. (2006). The Complexities Inherent in Attempts to Decrease Drug Clearance by Blocking Sites of CYP-Mediated Metabolism with Deuterium. Current Opinion in Drug Discovery & Development.

-

Kwan, E. E. (2018). Kinetic Isotope Effects in Organic Chemistry. Harvard University / GitHub Notes. Link

Sources

- 1. baranlab.org [baranlab.org]

- 2. Cyclopropane-1,1-dicarboxylic acid-598-10-7 [ganeshremedies.com]

- 3. ffhdj.com [ffhdj.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. docentes.fct.unl.pt [docentes.fct.unl.pt]

Metabolic Stability of Deuterated Cyclopropane Derivatives: A Technical Guide

Executive Summary

The incorporation of deuterium (

By exploiting the Deuterium Kinetic Isotope Effect (DKIE) , researchers can increase the bond dissociation energy (BDE) of the

Part 1: Mechanistic Foundations

The Cyclopropane "Radical Clock"

The metabolic instability of cyclopropane derivatives often stems from the high ring strain (~27.5 kcal/mol). During Phase I metabolism, CYP450 enzymes typically initiate oxidation via Hydrogen Atom Transfer (HAT).

-

H-Abstraction: The high-valent iron-oxo species (Compound I,

) abstracts a hydrogen atom from the cyclopropane ring (or an -

Radical Fate: This generates a carbon-centered radical.

-

Pathway A (Hydroxylation): Rapid "oxygen rebound" yields the stable cyclopropanol.

-

Pathway B (Ring Opening): If the radical lifetime is sufficiently long, the ring strain drives

-scission, opening the ring to form a reactive alkene or iminium radical.

-

-

Suicide Inhibition: The ring-opened species can covalently bind to the heme porphyrin nitrogen, irreversibly inactivating the CYP enzyme (Mechanism-Based Inactivation).

The Deuterium Advantage (Primary KIE)

Replacing the critical hydrogen with deuterium (

-

Primary KIE (

): If H-abstraction is the rate-determining step (RDS), deuteration slows the entire metabolic sequence. -

Metabolic Shunting: By raising the activation energy for the ring-opening pathway, deuteration can force the enzyme to process the drug via alternative, safer metabolic soft spots (e.g., remote hydroxylation or glucuronidation).

Part 2: Visualization of Metabolic Pathways

The following diagram illustrates the bifurcation between stable hydroxylation and toxic ring opening, highlighting where Deuterium exerts its protective effect.

Figure 1: Bifurcation of cyclopropane metabolism.[1][2] Deuteration suppresses the initial H-abstraction, reducing the formation of the radical intermediate responsible for ring scission.

Part 3: Experimental Protocols (Self-Validating)

To assess the stability of deuterated analogs, a comparative Microsomal Stability Assay is required. This protocol ensures data integrity through strict control integration.

Materials & Reagents

-

Test Compounds: Non-deuterated (H-analog) and Deuterated (D-analog, >98% isotopic purity).

-

Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

). -

Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

Workflow: Microsomal Stability Assay

-

Pre-Incubation:

-

Prepare Master Mix: HLM (final conc. 0.5 mg/mL) in 100 mM Phosphate Buffer (pH 7.4).

-

Spike Test Compound: Final concentration 1 µM (keeps

for linear kinetics). -

Equilibrate at 37°C for 5 minutes.

-

-

Initiation:

-

Add NADPH regenerating system to start the reaction.

-

Control Arm: Add Buffer instead of NADPH (Negative Control for non-CYP degradation).

-

-

Sampling (Time-Course):

-

Extract aliquots (50 µL) at

minutes. -

Immediately dispense into 150 µL Ice-cold ACN/IS (Quench).

-

-

Processing:

-

Vortex (10 min) and Centrifuge (4000 rpm, 20 min, 4°C).

-

Analyze supernatant via LC-MS/MS.

-

Data Analysis & Interpretation

Calculate the in vitro intrinsic clearance (

Validation Criteria:

-

Linearity:

for the ln-linear decay plot. -

Positive Controls: Verapamil (High Clearance) and Warfarin (Low Clearance) must fall within historical ranges.

-

Mass Balance: Check for signal loss in the 0-minute NADPH-free control to rule out non-specific binding or chemical instability.

Part 4: Comparative Data Presentation

When reporting results, summarize the kinetic shift between the protio- and deutero-forms.

Table 1: Hypothetical Stability Profile of Cyclopropylamine Derivative

| Parameter | Protio-Analog (H) | Deutero-Analog (D) | Change ( | Interpretation |

| 12.5 | 48.0 | +284% | Significant stabilization. | |

| 110.5 | 28.8 | -74% | Reduced hepatic extraction. | |

| Metabolite Profile | Ring-opened aldehyde (Major) | Hydroxylated ring (Major) | Switch | Metabolic shunting observed. |

| MBI ( | High | Low/Negligible | Safety | Reduced suicide inhibition risk. |

Part 5: Synthesis & Strategic Deuteration

Where to Deuterate?

-

Gem-Dimethyl vs. Methine: Deuterating the methine

of the cyclopropane ring is most effective for preventing ring opening. Deuterating adjacent gem-dimethyl groups ( -

Stereochemical Considerations: Ensure the D-incorporation does not invert the stereocenter if the drug is chiral.

Synthetic Workflow (Iron-Catalyzed)

Recent advances allow for the direct synthesis of deuterated cyclopropanes using

Figure 2: Iron-catalyzed synthesis of deuterated cyclopropanes using

References

-

Guengerich, F. P. (2017). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." The Journal of Biological Chemistry. Link

-

Hanzlik, R. P., et al. (2003). "Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds." Chemical Reviews. Link

-

Shaffer, C. L., et al. (2002).[3] "Formation of Cyclopropanone during Cytochrome P450-Catalyzed N-Dealkylation of a Cyclopropylamine." Journal of the American Chemical Society.[3][4] Link

-

Kuttruff, C. A., et al. (2014). "Medicinal Chemistry of Deuterated Drugs." ChemMedChem. Link

-

Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry. Link

Sources

Kinetic Isotope Effects in Cyclopropyl Moieties: A Technical Guide to Cyclopropane-1-D1-carboxylic Acid

Executive Summary

Cyclopropane-1-D1-carboxylic acid (CAS: 19136-94-8) represents a critical isotopic probe in physical organic chemistry and drug metabolism and pharmacokinetics (DMPK).[1][2] Unlike standard alkyl deuteration, the introduction of deuterium at the

This guide details the application of Cyclopropane-1-D1-carboxylic acid in determining Primary Kinetic Isotope Effects (KIE) during oxidative metabolism (specifically Cytochrome P450-mediated C-H abstraction) and Secondary KIEs during solvolysis or ionization events. By leveraging the bond dissociation energy difference between C-H and C-D (

Mechanistic Foundations

The Cyclopropyl Anomaly

The C-H bonds in a cyclopropane ring possess significant

Primary vs. Secondary KIE

When Cyclopropane-1-D1-carboxylic acid is subjected to metabolic oxidation, the observed KIE reveals the transition state structure:

-

Primary KIE (

): Indicates that the cleavage of the C1-H(D) bond is the rate-determining step (RDS). This confirms a mechanism involving direct Hydrogen Atom Transfer (HAT). -

Secondary KIE (

): If the reaction involves ionization or nucleophilic attack at a remote site, the deuterium exerts a stabilizing/destabilizing effect via hyperconjugation and rehybridization (

The Radical Clock Application

Cyclopropyl groups act as "radical clocks." Upon H-abstraction at C1, the resulting cyclopropyl radical is kinetically unstable and undergoes rapid ring opening (

-

Scenario A (H-substrate): Rapid abstraction

Rapid ring opening -

Scenario B (D-substrate): Slow abstraction (due to KIE)

Slower formation of radical. -

Result: If the ratio of rearranged products decreases significantly with the deuterated substrate, C-H abstraction is rate-limiting.

Experimental Workflow: Intrinsic KIE Determination

To rigorously determine the intrinsic KIE for P450-mediated oxidation, a competitive intermolecular experiment is recommended to minimize inter-well variability.

Materials

-

Substrate H: Cyclopropanecarboxylic acid (unlabeled).

-

Substrate D: Cyclopropane-1-D1-carboxylic acid (>98 atom % D).[3]

-

Enzyme System: Human Liver Microsomes (HLM) or Recombinant CYP450 isozymes (e.g., CYP2C9, CYP2D6).

-

Cofactor: NADPH regenerating system.

Protocol: Competitive Incubation

-

Preparation: Prepare a stock solution containing an equimolar ratio (1:1) of Substrate H and Substrate D (e.g., 10

M each) in phosphate buffer (pH 7.4). -

Initiation: Pre-incubate with microsomes (0.5 mg/mL) for 5 min at 37°C. Initiate reaction by adding NADPH (1 mM final).

-

Sampling: Aliquot samples at

min. -

Quenching: Stop reaction with ice-cold Acetonitrile containing an internal standard.

-

Analysis: Analyze supernatant via LC-MS/MS (High-Resolution Q-TOF recommended to resolve mass shift).

Calculation

The observed intermolecular KIE is calculated using the depletion rates of the light and heavy substrates:

Where

Visualization: P450 Oxidation Mechanism[4][5]

The following diagram illustrates the bifurcation between the direct hydroxylation (Oxygen Rebound) and the Ring Opening pathway, modulated by the deuterium isotope effect.

Figure 1: Mechanistic bifurcation in P450 oxidation.[4] Deuterium substitution at the abstraction site retards radical formation.

Data Interpretation & Case Studies

Interpreting KIE Values

| Observed KIE ( | Interpretation | Mechanistic Insight |

| 1.0 - 1.2 | No/Secondary KIE | C-H bond is not broken in RDS. Rate likely limited by product release or electron transfer. |

| 1.5 - 2.5 | Masked KIE | C-H cleavage is partially rate-limiting, often masked by binding affinity or "commitment to catalysis." |

| > 4.0 | Primary KIE | C-H abstraction is the distinct RDS. Tunneling may be involved if KIE > 7.[4] |

Impact on Metabolic Stability (DMPK)

In drug development, replacing the C1-hydrogen with deuterium (using Cyclopropane-1-D1-carboxylic acid as a building block) is a strategy to improve pharmacokinetic profiles.

-

Clearance Reduction: If metabolic clearance is driven by C1-oxidation, deuteration can reduce intrinsic clearance (

) by 2-5 fold. -

Metabolic Shunting: Slowing the C1 pathway may shunt metabolism to other sites (e.g., aromatic hydroxylation), potentially altering the toxicity profile.

Synthesis & Characterization

Synthesis Route

While commercially available, the synthesis typically involves the Simmons-Smith cyclopropanation of a deuterated alkene or H/D exchange of the ester derivative.

-

Precursor: Ethyl cyclopropanecarboxylate.

-

Exchange: Treatment with Lithium Diisopropylamide (LDA) in THF at -78°C, followed by quenching with

. -

Hydrolysis: Saponification of the ester yields Cyclopropane-1-D1-carboxylic acid.

Analytical Validation

-

1H NMR: Disappearance of the multiplet at

ppm (alpha-proton). -

13C NMR: The alpha-carbon signal will split into a triplet (

) due to coupling with Deuterium ( -

Mass Spectrometry: Molecular ion shift from

to

References

-

Kinetic Isotope Effects in Cytochrome P450 Oxidation Source: National Institutes of Health (PMC) URL:[Link]

-

Secondary Deuterium Isotope Effects on Acidity Source: PubMed URL:[Link]

-

Mechanistic Probes in Drug Discovery: The Role of Deuterium Source: Journal of Medicinal Chemistry (General Reference for Deuterium Switch) URL:[Link]

Sources

Structural Analysis of 1-Deuteriocyclopropanecarboxylic Acid

Executive Summary

1-Deuteriocyclopropanecarboxylic acid (1-D-CPCA) represents a critical isotopologue in the study of small-ring strain and metabolic stability. Unlike its proteo-parent, 1-D-CPCA serves as a "silent" probe in proton NMR while offering a distinct quadrupolar handle in deuterium NMR. This guide delineates the structural characterization of 1-D-CPCA, moving beyond basic identification to a rigorous analysis of its conformational dynamics, vibrational coupling, and magnetic properties. The focus is on distinguishing the ring-substituted deuterium (C1-D) from the exchangeable carboxyl deuterium (O-D) and quantifying the subtle geometric perturbations induced by the kinetic isotope effect.

Molecular Architecture & Energetics

The cyclopropane ring is defined by its significant angle strain (Baeyer strain) and torsional strain (Pitzer strain). The introduction of a carboxylic acid group at C1 imposes a conjugative interaction between the bent Walsh orbitals of the ring and the

Conformational Preference

Experimental evidence from microwave spectroscopy confirms that cyclopropanecarboxylic acid exists primarily in two conformers. The 1-deuterio substitution does not alter the global minimum but perturbs the zero-point vibrational energy (ZPVE).

-

Syn-Periplanar (Bisected): The carbonyl oxygen eclipses the cyclopropane ring. This is the global minimum due to maximum overlap between the Walsh orbitals and the C=O

orbital. -

Anti-Periplanar: The carbonyl oxygen is trans to the ring methine.

-

Energy Barrier: The rotational barrier is approximately 15-20 kJ/mol, significantly higher than typical alkanes due to the conjugative stabilization of the bisected form.

Geometric Isotope Effect

Replacing the C1-H with Deuterium causes a shortening of the C1-D bond (approx. 0.005 Å) compared to C1-H due to the anharmonicity of the potential energy well. This results in a slight contraction of the molar volume and a measurable change in the rotational constants (

Synthesis & Isotopic Purity Protocol

To ensure valid structural analysis, the synthesis must guarantee regiospecificity at C1. The following protocol utilizes the acidity of the

Experimental Protocol: -Lithiation/Deuteration

Objective: Synthesis of 1-D-CPCA with >98% D-incorporation at C1.

-

Precursor Preparation: Convert cyclopropanecarboxylic acid to its tert-butyl ester to prevent nucleophilic attack at the carbonyl.

-

Deprotonation:

-

Reagent: Lithium Diisopropylamide (LDA), 1.1 equiv.

-

Solvent: Anhydrous THF.

-

Condition: -78 °C under Argon.

-

Mechanism: Formation of the lithium enolate. The strain of the ring makes the exocyclic double bond of the enolate energetically costly, but the ester stabilization dominates.

-

-

Quenching:

-

Add

(99.9% D) in excess at -78 °C. -

Allow to warm to room temperature.

-

-

Hydrolysis:

-

Acid hydrolysis (TFA/DCM) of the tert-butyl ester yields the free acid.

-

Note: Avoid harsh basic hydrolysis which could lead to H/D exchange back to the proteo-form if not carefully controlled.

-

Figure 1: Regiospecific synthesis workflow for 1-D-CPCA via enolate trapping.

Spectroscopic Characterization Suite

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for validating the site of deuteration.

| Nucleus | Parameter | Observation in 1-D-CPCA | Mechanistic Insight |

| Signal Vanished | The multiplet corresponding to the | ||

| 1:1:1 Triplet | Coupling to spin-1 Deuterium ( | ||

| Isotope Shift | Upfield Shift | ||

| Chemical Shift | Matches | Direct observation of the D-nucleus confirms C1 location (distinct from solvent D). |

Protocol Validation:

The disappearance of the

Vibrational Spectroscopy (IR/Raman)

Deuteration uncouples the C1-H vibrations from the ring modes.

-

C-D Stretch: Look for a new band in the "silent region" (

). -

Fingerprint Region: The ring breathing modes (approx

) will shift. The C1-H wagging mode, often coupled to the carbonyl stretch in the bisected conformer, will be significantly perturbed, potentially simplifying the carbonyl band shape if Fermi resonance was present in the proteo-species.

Rotational Spectroscopy (Microwave)

For gas-phase structural determination, microwave spectroscopy provides the moments of inertia.

-

Rotational Constants: The substitution of H (mass 1) with D (mass 2) at C1 significantly increases the moment of inertia along the principal axes.

-

Kraitchman Analysis: By comparing the rotational constants of the parent CPCA and 1-D-CPCA, the precise coordinate of the C1 atom relative to the center of mass can be calculated (

structure). This confirms the bisected geometry where the C1-H(D) bond lies in the plane of symmetry.

Crystallography & Solid State

In the solid state, cyclopropanecarboxylic acids typically form centrosymmetric dimers via dual hydrogen bonds between the carboxyl groups.

-

Space Group: Often

(monoclinic). -

Isotope Effect on Packing: While H/D substitution rarely changes the space group, it can alter the unit cell volume slightly (Ubbelohde effect).

-

Structure Factor: X-ray diffraction is generally insensitive to D vs H difference due to lack of core electrons. Neutron diffraction is required to explicitly locate the nuclear position of the Deuterium at C1 and measure the C-D bond length with high precision (

Å).

Figure 2: Conformational energy landscape of 1-D-CPCA. Deuteration does not alter the topology but affects vibrational levels within the wells.

References

-

Microwave Spectrum and Structure

-

Conformational Analysis

- Title: Microwave Spectrum for a Second Higher Energy Conformer of Cyclopropanecarboxylic Acid.

- Source: J. Phys. Chem. A 2015, 119, 39, 9813–9819.

-

URL:[Link]

-

Synthesis (General Alpha-Lithiation)

- Title: Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid deriv

- Source: Tetrahedron 57 (2001) 67–78.

-

URL:[Link]

-

Vibrational Spectroscopy (Deuterium Effects)

-

General Properties

Sources

- 1. Microwave spectra and structure of the cyclopropanecarboxylic acid-formic acid dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. mdpi.com [mdpi.com]

- 4. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

The Strategic Role of Cyclopropane-1-D1-carboxylic Acid in Drug Discovery

De-risking the Cyclopropyl Motif via the Deuterium Switch

Executive Summary

Cyclopropane-1-D1-carboxylic acid (CAS: 19136-94-8) is not merely an isotopically labeled reagent; it is a strategic "de-risking" building block in modern medicinal chemistry. While the cyclopropyl moiety is a privileged scaffold—valued for its ability to increase metabolic stability, improve potency, and restrict conformation—it carries a historical liability: metabolic bioactivation .

The oxidative opening of the cyclopropyl ring, particularly in cyclopropylamine pharmacophores (e.g., Trovafloxacin), has been linked to severe idiosyncratic hepatotoxicity.[1] Cyclopropane-1-D1-carboxylic acid serves as the primary synthetic gateway to 1-deuterocyclopropylamines , enabling the "Deuterium Switch" strategy. By installing a deuterium atom at the metabolic "soft spot" (the

The Physicochemical Basis: Why Deuterate the Cyclopropane?

The Metabolic Vulnerability (The "Soft Spot")

In many drug candidates, the cyclopropyl ring is attached to a heteroatom (N or O) or an electron-withdrawing group. The C-H bond at the 1-position (the

-

Mechanism A (Hydrogen Atom Transfer - HAT): Direct abstraction of the

-proton. -

Mechanism B (Single Electron Transfer - SET): Common in cyclopropylamines. The nitrogen is oxidized to a radical cation, triggering the homolytic cleavage of the adjacent cyclopropane C-C bond. This results in a reactive carbon-centered radical and eventually an

-unsaturated aldehyde (enal), which is a Michael acceptor capable of covalent binding to hepatic proteins.[1]

The Deuterium Solution

Replacing the Hydrogen (H) with Deuterium (D) at the 1-position leverages the Primary Kinetic Isotope Effect (PKIE) .

-

Bond Strength: The C-D bond is shorter and stronger than the C-H bond (approx. 1.2–1.5 kcal/mol stronger).

-

Metabolic Shunting: Breaking the C-D bond requires a higher activation energy. This can significantly slow down the rate-determining step of metabolism (

). -

Outcome: The drug is either metabolized more slowly (improving half-life) or the metabolic pathway is diverted away from the toxic ring-opening route toward a safer clearance pathway (e.g., renal excretion or oxidation at a distal site).

Strategic Applications in Drug Design

Mitigating Idiosyncratic Toxicity (The Trovafloxacin Lesson)

The antibiotic Trovafloxacin was withdrawn/restricted due to severe hepatotoxicity. Mechanistic studies revealed that its cyclopropylamine moiety undergoes CYP-mediated oxidation to a reactive intermediate.[1]

-

Application: Using Cyclopropane-1-D1-carboxylic acid to synthesize the 1-deutero-cyclopropylamine analog.

-

Hypothesis: The stronger C-D bond stabilizes the ring against oxidative opening, reducing the formation of the reactive enal metabolite and lowering the covalent binding burden on the liver.

Pharmacokinetic (PK) Optimization

For drugs where the cyclopropyl methine is the primary clearance site (e.g., hydroxylation), deuteration can:

-

Increase

(Half-life).[2] -

Reduce

(Intrinsic Clearance). -

Lower the required dose, thereby improving the therapeutic index.

Mechanistic Probes

This building block is essential for determining how a drug is metabolized. If substituting H for D significantly changes the metabolic rate, it confirms that C-H bond cleavage at the cyclopropane ring is the rate-determining step.

Synthesis & Experimental Protocols

Synthesis of Cyclopropane-1-D1-carboxylic Acid

The most robust route involves the thermal decarboxylation of a gem-dicarboxylic acid precursor in a deuterated medium.

Reagents:

-

1,2-Dibromoethane[3]

-

Sodium ethoxide (NaOEt)

-

Deuterium Oxide (

) -

Deuterated Sulfuric Acid (

) or DCl

Protocol:

-

Cyclopropanation: Alkylate diethyl malonate with 1,2-dibromoethane using NaOEt to form Diethyl cyclopropane-1,1-dicarboxylate .

-

Hydrolysis: Saponify the diester with NaOH to yield Cyclopropane-1,1-dicarboxylic acid .

-

Deuterodecarboxylation:

-

Dissolve the 1,1-dicarboxylic acid in

acidified with catalytic -

Heat to reflux (

). The mechanism involves protonation (deuteration) of the enol intermediate formed after -

Result: The

leaves, and a Deuterium atom is installed specifically at the 1-position.

-

The "Killer App": Synthesis of 1-Deutero-Cyclopropylamine

The carboxylic acid is rarely the final drug; it is the precursor to the amine via the Curtius Rearrangement .

Workflow:

-

Activation: Convert Cyclopropane-1-D1-carboxylic acid to the acyl azide (using DPPA or

then -

Rearrangement: Heat to induce the Curtius rearrangement, releasing

and forming the Isocyanate ( -

Hydrolysis: Treat the isocyanate with water (or an alcohol for a carbamate) to yield 1-Deutero-cyclopropylamine .

Visualizations

Diagram: Metabolic Toxicity vs. Deuterium Stabilization

This diagram illustrates the divergence in metabolic fate between the standard protonated drug and the deuterated analog.

Caption: Comparative metabolic pathways. The deuterated analog resists ring opening due to the Kinetic Isotope Effect, shunting metabolism toward safe clearance.

Diagram: Synthesis Workflow

The route from commodity chemicals to the high-value deuterated amine building block.

Caption: Synthetic route from malonate to the critical 1-deutero-cyclopropylamine precursor via deuterodecarboxylation.

Comparative Data: H vs. D Analogs

The following table summarizes hypothetical but representative data comparing a standard cyclopropylamine drug with its 1-deuterated analog (based on literature precedents like deuterated paroxetine or trovafloxacin models).

| Parameter | Standard Drug (H-Analog) | Deuterated Analog (D-Analog) | Improvement Factor |

| Bond Dissociation Energy | ~98 kcal/mol (C-H) | ~100 kcal/mol (C-D) | +1.2–1.5 kcal/mol |

| In Vitro | 45 min | 85 min | ~1.9x Stability |

| Reactive Metabolite Formation | High (Detected as GSH adduct) | Low / Trace | >50% Reduction |

| Covalent Binding (Hepatocytes) | 120 pmol/mg protein | 35 pmol/mg protein | ~3.4x Safety Margin |

| Primary Clearance Route | Ring Opening (Toxic) | Renal / Conjugation (Safe) | Metabolic Switching |

References

-

Witter, D. J., et al. (2008). "In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity." Chemical Research in Toxicology.

-

Gant, T. G. (2014). "Deuterated Drugs: Where Are We Now?" Expert Opinion on Therapeutic Patents.

-

Organic Syntheses. (1981). "Cyclopropane-1,1-dicarboxylic acid."[3] Organic Syntheses, Coll.[7] Vol. 6, p.391.

-

Ghosh, A. K., et al. (2012). "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry.

-

Kates, S. A., et al. (2023). "Evaluation of drug-induced liver toxicity of trovafloxacin... in a human microphysiological liver model."[8] Nature Communications.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. The first electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Properties of Alpha-Deuterated Carboxylic Acids

Executive Summary

The strategic incorporation of deuterium (

This guide provides a rigorous analysis of the thermodynamic and physicochemical shifts induced by

Fundamental Thermodynamics of the C-D Bond

The utility of deuterated carboxylic acids rests on the fundamental thermodynamic differences between Carbon-Protium (C-H) and Carbon-Deuterium (C-D) bonds.

Bond Dissociation Energy (BDE) & Zero Point Energy

The C-D bond is thermodynamically stronger than the C-H bond. This is not due to a change in the potential energy surface (which remains identical under the Born-Oppenheimer approximation), but rather a lowering of the Zero Point Energy (ZPE) .

-

Vibrational Frequency: Deuterium, having twice the mass of Protium, lowers the vibrational frequency of the C-X stretch (

). -

ZPE Difference: The ground state vibrational energy (

) is lower for C-D. -

Net Effect: Since the dissociation limit is the same for both isotopes, the energy required to break the C-D bond to reach the transition state is higher.[1]

| Property | C-H Bond (Typical) | C-D Bond (Typical) | |

| Vibrational Freq ( | ~2900 cm | ~2100 cm | -800 cm |

| Bond Dissociation Energy | ~98 kcal/mol | ~99.2 kcal/mol | +1.2 kcal/mol |

| Bond Length ( | 1.09 Å | 1.085 Å | -0.005 Å (Shorter) |

Expert Insight: The +1.2 kcal/mol difference may seem small, but in exponential rate equations (Arrhenius), this translates to a 6-10 fold reduction in bond cleavage rates (the primary Kinetic Isotope Effect), which is the "thermodynamic anchor" for metabolic stability.

Physicochemical Property Shifts[2][3]

Deuteration is often described as a "conservative" modification, but it induces measurable thermodynamic shifts that must be accounted for in high-precision assays.

Acidity ( ) Shifts

Contrary to the assumption that isotopes do not affect electronics,

-

Magnitude:

is typically +0.01 to +0.035 units per deuterium atom. -

Mechanism:

-

Inductive/Hyperconjugative: The C-D bond is shorter and the electron density is more confined (lower polarizability). This makes the

-carbon effectively more electron-donating than in the protio-analog. -

Anion Destabilization: The carboxylate anion (

) relies on delocalization. The shorter, "stiffer" C-D bond adjacent to the carboxyl group is less effective at stabilizing the negative charge via hyperconjugation compared to a C-H bond.

-

Lipophilicity ( ) & Chromatography

Deuterated isotopologues often exhibit lower lipophilicity than their protio counterparts.

-

Chromatographic Behavior: In Reversed-Phase HPLC (RPLC), deuterated compounds elute earlier than non-deuterated ones.[2][3]

-

Thermodynamic Driver: The C-D bond has a smaller molar volume (Ubbelohde effect) and lower polarizability. This results in slightly weaker van der Waals (dispersion) interactions with the lipophilic stationary phase (e.g., C18 chains).

-

Data Impact: While

is usually small (

Chiral Stability (Racemization)

For chiral carboxylic acids where the stereocenter is at the

-

Thermodynamic Barrier: The transition state for enolization involves breaking the

-C-H/D bond. -

Impact: Due to the primary KIE, the rate of racemization for the deuterated enantiomer is significantly slower (

). This effectively "locks" the stereochemistry, increasing the shelf-life and in vivo stability of the active enantiomer.

Visualization: Thermodynamic & Metabolic Pathways

Thermodynamic Cycle of Acidity

The following diagram illustrates the energy differences leading to the observed

Figure 1: Thermodynamic cycle showing the origin of the acidity shift. The dissociation energy for the deuterated acid is slightly higher, resulting in a higher

Metabolic Blockade Mechanism

This workflow demonstrates how

Figure 2: Metabolic shunting via the Deuterium Kinetic Isotope Effect. The high energy barrier of C-D cleavage redirects metabolism away from oxidative degradation.

Experimental Protocols

Protocol: Mild -Deuteration via Pentafluorophenyl Esters

This protocol is superior to harsh base-catalyzed exchange as it prevents decomposition of sensitive substrates.

Reagents:

-

Carboxylic Acid Substrate (1.0 equiv)

-

Pentafluorophenol (PfpOH) (1.2 equiv)

-

EDC

HCl (1.2 equiv) -

Triethylamine (

) (0.5 equiv - catalytic) -

Deuterium Oxide (

) (10-20 equiv) -

Solvent:

or THF

Workflow:

-

Activation: Dissolve the carboxylic acid in

. Add PfpOH and EDC -

Exchange: Add

and catalytic -

Monitoring: Monitor via LC-MS for the mass shift (

). -

Hydrolysis (Optional): If the free acid is required, hydrolyze the ester using

. Note: Ensure hydrolysis conditions do not cause back-exchange (use shorter reaction times).

Protocol: High-Precision Measurement (NMR Titration)

Potentiometric titration often lacks the resolution to detect

-

Sample Prep: Prepare a 1:1 mixture of the protio-acid and deutero-acid in

(90:10) with 100 mM KCl ionic strength buffer. -

Titration: Adjust pH from 2.0 to 10.0 in 0.5 unit increments using

or -

Acquisition: At each pH point, acquire

NMR. Focus on the Carbonyl carbon signal. -

Analysis: The chemical shift (

) changes with ionization state.-

Plot

vs. pH for both isotopologues. -

Fit to the Henderson-Hasselbalch equation:

-

Calculate

.

-

Summary Data Table

| Property | Effect of | Drug Development Implication |

| Bond Strength | Increases (+1.2 kcal/mol) | Primary driver of metabolic stability (DKIE). |

| Acidity ( | Decreases (+0.01 to +0.03 units) | Minimal effect on solubility; may slightly alter salt formation. |

| Lipophilicity ( | Decreases (Slightly) | Marginal improvement in solubility; earlier elution in RPLC. |

| Molar Volume | Decreases | Contributes to lower lipophilicity and different binding dynamics. |

| Enolization Rate | Decreases (5-10x slower) | Stabilizes chiral centers against racemization. |

References

-

Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols Source: Journal of the American Chemical Society (2007) URL:[Link] Relevance: Definitive source for the +0.031 pKa shift and vibrational origin theory.

-

Deuterium in Drug Discovery: Progress, Opportunities and Challenges Source: Nature Reviews Drug Discovery (2023) URL:[Link] Relevance: Comprehensive review on DKIE, metabolic shunting, and lipophilicity changes.

-

Synthesis of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-Deuterio Carboxylic Acid Derivatives via Et3N Catalyzed H/D Exchange Source: The Journal of Organic Chemistry (2022) URL:[Link] Relevance:[4][2][3][5][6][7][8] Source for the Pentafluorophenyl ester synthesis protocol. -

Bond Dissociation Energies of Organic Molecules Source: Michigan State University Chemistry Data URL:[Link] Relevance: Fundamental thermodynamic data on C-H vs C-D bond strengths.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.ntu.edu.iq [journals.ntu.edu.iq]

- 6. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]

- 7. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 8. Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation - PMC [pmc.ncbi.nlm.nih.gov]

literature review of cyclopropane ring deuteration strategies

Topic: Literature Review of Cyclopropane Ring Deuteration Strategies Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclopropane ring is a privileged pharmacophore in modern medicinal chemistry, appearing in blockbuster drugs like Ivacaftor , Moxifloxacin , and Ledipasvir . Its metabolic liability, however, often lies in the oxidative opening of the ring or hydroxylation by Cytochrome P450 enzymes. Deuteration of the cyclopropane ring offers a potent solution via the Kinetic Isotope Effect (KIE) , potentially slowing metabolic clearance (PK) and mitigating toxic metabolite formation without altering the drug's binding affinity (PD).

This guide synthesizes the three primary methodologies for installing deuterium into the cyclopropane motif: De Novo Assembly , Reductive Dehalogenation , and Late-Stage C-H Activation .

Part 1: Strategic Landscape & Decision Matrix

Selecting the correct deuteration strategy depends heavily on the stage of drug development and the substrate's complexity.

The Three Pillars of Deuteration

-

De Novo Assembly (Bottom-Up): Best for early-stage scaffold synthesis. High deuterium incorporation (>98% D), but requires building the molecule from scratch.

-

Reductive Dehalogenation (Modification): A classical, reliable approach using gem-dihalocyclopropanes. Excellent for generating specific isotopologues (e.g., cis- vs. trans-d1).

-

Late-Stage Functionalization (Top-Down): The "Holy Grail" for modifying existing drug candidates. Uses transition metal catalysis (Ir, Ru) to exchange H for D directly.

Visualization: Method Selection Workflow

The following diagram illustrates the decision logic for selecting a deuteration strategy based on substrate constraints.

Caption: Decision matrix for selecting the optimal cyclopropane deuteration pathway based on substrate availability and functional group tolerance.

Part 2: De Novo Assembly (The "Bottom-Up" Approach)

When the cyclopropane ring is not yet formed, the most robust method involves cyclopropanation of an alkene using deuterated methylene transfer reagents.

The Deuterated Simmons-Smith Reaction

The gold standard for synthesizing deuterated cyclopropanes is the Simmons-Smith reaction using diiodomethane-

-

Mechanism: Concerted syn-addition.

-

Source of D:

(commercially available but expensive). -

Key Advantage: Complete control over deuterium placement (methylene-

).

Protocol 1: Simmons-Smith Cyclopropanation with

Objective: Synthesis of a cyclopropyl-

Reagents:

-

Substrate: 1.0 equiv (e.g., cinnamyl alcohol)

-

Diethylzinc (

): 2.2 equiv (1.0 M in hexanes) -

Diiodomethane-

( -

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask under Argon. Add anhydrous DCM and the alkene substrate. Cool to -10°C.

-

Carbenoid Formation: Carefully add

dropwise (Exothermic!). Stir for 10 minutes. -

Reagent Addition: Add

dropwise via syringe, maintaining the temperature below 0°C. A white precipitate ( -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Cool to 0°C. Quench slowly with saturated aqueous

. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography.

Validation:

Emerging Iron-Catalyzed Transfer (The "Green" Route)

A recent breakthrough (2024) utilizes Iron (Fe) catalysis to transfer deuterated methylene from Dichloromethane-

-

Advantage: Uses cheap solvent (

) as the deuterium source.

Part 3: Late-Stage Functionalization (The "Top-Down" Approach)

For drug candidates where the ring is already intact, Hydrogen Isotope Exchange (HIE) is the preferred strategy. This relies on transition metal catalysis to activate the inert

Iridium-Catalyzed C-H Activation

The Kerr and Hartwig groups have pioneered the use of Iridium(I) catalysts with bulky phosphine or N,N-bidentate ligands to facilitate this exchange. The reaction is often directed by carbonyls or amides (Directing Groups - DG) to ensure regioselectivity.

-

Catalyst System: Crabtree’s catalyst or

with phenanthroline ligands. -

Deuterium Source:

gas or -

Mechanism: Oxidative addition of Ir into the C-H bond, H/D scrambling, and reductive elimination.

Visualization: Iridium Catalytic Cycle

Caption: Simplified catalytic cycle for Iridium-mediated C-H deuteration of cyclopropanes.

Protocol 2: Directed H/D Exchange using Kerr’s Conditions

Objective: Deuteration of a cyclopropyl amide.

Reagents:

-

Substrate: 1.0 equiv (Cyclopropyl amide)

-

Catalyst:

(5 mol%) or -

Solvent: DCM (

) - Note: The solvent is not the D source here. -

Deuterium Source:

gas (balloon pressure).

Step-by-Step Methodology:

-

Preparation: In a glovebox or under strict Argon, dissolve the substrate and Ir-catalyst in degassed DCM.

-

Exchange: Transfer the solution to a pressure tube or round-bottom flask.

-

Atmosphere: Freeze-pump-thaw to remove Argon, then backfill with

gas (1 atm). -

Reaction: Stir vigorously at RT for 16–24 hours. Note: Higher temperatures may cause ring opening.

-

Workup: Vent the

gas. Pass the mixture through a short pad of silica/Celite to remove the metal catalyst. -

Analysis: Analyze by MS (Mass Shift) and NMR.

Part 4: Comparative Analysis of Strategies

The following table summarizes the operational parameters for the discussed strategies.

| Feature | Simmons-Smith ( | Fe-Catalyzed ( | Ir-Catalyzed H/D Exchange | Reductive Dehalogenation |

| Stage | Early (Building Block) | Early (Building Block) | Late (Finished Drug) | Intermediate |

| D-Source | ||||

| D-Incorporation | Excellent (>98%) | Good (>90%) | Variable (50-95%) | Excellent (>95%) |

| Stereocontrol | Complete Retention | High Retention | Potential Scrambling | Depends on Reductant |

| Risk | Zinc handling | Radical side-reactions | Ring Opening | Over-reduction |

Part 5: Reductive Methods (Classical)

For specific stereochemical requirements (e.g., creating a chiral center on the ring), reducing a gem-dihalocyclopropane is effective.

-

Precursor: gem-dibromocyclopropane (made via bromoform addition to alkene).

-

Reagent:

, -

Mechanism: Radical or Anionic abstraction of the halogen followed by D-trapping.

References

-

Deuterated Cyclopropanation of Alkenes by Iron Catalysis. Angew. Chem. Int. Ed., 2024.[1]

-

Nickel Nanoparticle Catalyzed Mono- and Di-Reductions of gem-Dibromocyclopropanes. Lipshutz Group, ResearchGate.

-

Iridium-Catalyzed C-H Borylation of Cyclopropanes. J. Am. Chem. Soc., 2013, 135(9), 3375-3378.[4]

-

Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 2011.

Sources

The Bioisosteric & Kinetic Stabilization Potential of Cyclopropane-1-D1-carboxylic Acid

Executive Summary

In the high-stakes arena of lead optimization, Cyclopropane-1-D1-carboxylic acid (CAS 19136-94-8) represents a precision tool that merges two powerful medicinal chemistry strategies: conformational constraint and the Deuterium Kinetic Isotope Effect (DKIE) . While the cyclopropane ring itself serves as a rigid bioisostere for gem-dimethyl or ethyl groups—improving potency by reducing entropic penalties upon binding—the strategic introduction of deuterium at the C1 position (alpha to the carboxyl) addresses a critical vulnerability: metabolic lability and stereochemical instability.

This guide details the physicochemical rationale, synthesis, and experimental validation of this moiety, demonstrating how a single atom substitution can significantly extend half-life (

Part 1: Bioisosteric Rationale & Physicochemical Profile

The Cyclopropane Scaffold

The cyclopropane ring is a "privileged scaffold" in drug discovery. Its high strain energy (~27.5 kcal/mol) and significant

-

Mimic Double Bonds: The electron distribution resembles an alkene, allowing

-interaction with receptor aromatic residues. -

Lock Conformation: It restricts the rotation of the carboxyl group, fixing the vector of the hydrogen bond donor/acceptor.

The Deuterium Switch (C1-D1)

Replacing the alpha-hydrogen (C1-H) with deuterium (C1-D) exploits the primary Kinetic Isotope Effect. The C-D bond is shorter and stronger than the C-H bond due to a lower Zero Point Energy (ZPE).

Table 1: Physicochemical Comparison (H vs. D)

| Property | C-H Bond (Protium) | C-D Bond (Deuterium) | Impact |

| Bond Dissociation Energy (BDE) | ~98 kcal/mol | ~100-101 kcal/mol | Higher activation energy for cleavage. |

| Bond Length | 1.09 Å | 1.08 Å | Negligible steric change (Bioisosteric). |

| Vibrational Frequency | ~2900 cm⁻¹ | ~2100 cm⁻¹ | Lower frequency = Lower ZPE. |

| Lipophilicity ( | Baseline | -0.005 to -0.010 | Slightly lower (more hydrophilic) due to smaller molar volume. |

| pKa (Carboxylic Acid) | ~4.83 | ~4.85 | Minimal shift; biological ionization remains unchanged. |

Mechanism of Action

-

Metabolic Blockade: Cytochrome P450s (CYPs) often initiate metabolism via hydrogen atom abstraction (HAT). If the Rate-Determining Step (RDS) involves breaking the C1-H bond (e.g., alpha-hydroxylation leading to ring opening), deuteration can reduce the reaction rate by a factor of

. -

Anti-Racemization: For chiral 1,2-disubstituted cyclopropanes, the C1 proton is acidic (alpha to carbonyl). In vivo basic conditions can trigger enolization, leading to racemization. The C-D bond increases the activation energy for deprotonation, effectively "freezing" the stereocenter.

Part 2: Synthesis & Manufacturing[1]

The synthesis of Cyclopropane-1-D1-carboxylic acid must ensure high isotopic enrichment (>98% D) to prevent "metabolic switching" back to the protio-form.

Recommended Synthetic Route: Base-Catalyzed H/D Exchange

The most scalable method involves thermodynamic exchange of the ester derivative, followed by hydrolysis.

Protocol:

-

Esterification: Convert cyclopropanecarboxylic acid to its ethyl ester.

-

Exchange: Treat with NaOD in

/EtOD or use a catalytic system (K₂CO₃/Pivalic Anhydride) to facilitate enolate formation and quenching with deuterium. -

Hydrolysis: Saponify the ester using NaOD/

to prevent back-exchange.

Visualization: Synthesis Workflow

The following diagram illustrates the critical steps and reagents.

Caption: Step-wise synthesis via base-catalyzed H/D exchange. Note the optional recycle loop to maximize isotopic enrichment.

Part 3: Applications & Case Studies

Prevention of Chiral Inversion (Racemization)

Many cyclopropane drugs are chiral. If the drug is administered as a single enantiomer (e.g., 1R, 2S), in vivo racemization can lead to a loss of efficacy or toxicity (if the distomer is toxic).

Scenario: A drug candidate with a 1,2-disubstituted cyclopropane core shows a half-life of 2 hours for racemization in plasma.

Solution: Deuteration at C1 increases the activation energy for the enolate transition state.

Result: Racemization

Visualization: Metabolic & Racemization Pathways

This diagram contrasts the fate of the Protio (H) vs. Deutero (D) species.

Caption: Comparison of metabolic fates. The C-D bond acts as a 'kinetic firewall' against racemization and oxidative degradation.

Part 4: Experimental Protocols

Protocol: In Vitro Racemization Kinetics

To validate the bioisosteric potential, one must measure the rate of chiral inversion.

Materials:

-

Phosphate Buffer (PBS), pH 7.4 and pH 9.0 (accelerated).

-

Chiral HPLC Column (e.g., Chiralcel OD-H).

-

Test Compounds: Protio-analog and Deutero-analog (C1-D).

Method:

-

Preparation: Dissolve compounds in DMSO (10 mM stock). Dilute to 10 µM in PBS.

-

Incubation: Incubate at 37°C.

-

Sampling: Aliquot at t = 0, 1, 2, 4, 8, 24 hours. Quench immediately with cold acidic buffer (pH 3) to stop base-catalyzed racemization.

-

Analysis: Inject onto Chiral HPLC. Integrate peak areas for Enantiomer A and Enantiomer B.

-

Calculation: Plot

vs. time. The slope-

Calculate KIE

. -

Success Criterion: KIE

4.0 indicates significant stabilization.

-

Protocol: Microsomal Stability Assay

Method:

-

Incubate 1 µM of substrate with liver microsomes (human/rat) and NADPH.

-

Monitor disappearance of parent compound via LC-MS/MS over 60 minutes.

-

Calculate intrinsic clearance (

). -

Compare

vs

References

-

Wuitschik, G. et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. [Link]

-

Organic Syntheses. (1944).[1][2] Cyclopropanecarboxylic Acid.[1][2][3] Organic Syntheses, Coll. Vol. 1, p.156. [Link]

-

Uttry, A. et al. (2021).[4] Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. Journal of the American Chemical Society. [Link]

- Shao, L. et al. (2010). Derivatives of Tramadol for Increased Metabolic Stability. U.S.

Sources

Cyclopropane-1-D1-carboxylic acid CAS number and identifiers

Executive Summary & Chemical Identity[1]

Cyclopropane-1-D1-carboxylic acid (CAS 19136-94-8) is the isotopically labeled analog of cyclopropanecarboxylic acid where the hydrogen atom at the alpha-position (C1) is replaced by deuterium.[1] This molecule serves as a critical probe in mechanistic enzymology and drug development, specifically for investigating metabolic stability and the Kinetic Isotope Effect (KIE) at the site of acyl-glucuronidation or oxidative ring-opening.

Unlike random deuteration, the 1-D1 isotopologue specifically targets the chemically reactive alpha-carbon, making it the gold standard for stabilizing the carboxyl moiety against metabolic abstraction.

Core Identifiers

| Property | Specification |

| Chemical Name | Cyclopropane-1-D1-carboxylic acid |

| CAS Number | 19136-94-8 |

| Unlabeled CAS | 1759-53-1 |

| Molecular Formula | C₄H₅DO₂ |

| Molecular Weight | 87.10 g/mol |

| SMILES | [2H]C1(C(=O)O)CC1 |

| InChI Key | YMGUBTXCNDTFJI-WFVSFCRTSA-N |

| Purity Standard | ≥ 98 atom% D |

Synthesis Protocol: Thermal Decarboxylation Route

While alpha-lithiation of the ester followed by D₂O quench is a theoretical route, it often suffers from low yields due to the high pKa of the cyclopropane ring protons (~40+). The authoritative, high-yield method for synthesizing Cyclopropane-1-D1-carboxylic acid relies on the thermal decarboxylation of cyclopropane-1,1-dicarboxylic acid in deuterium oxide (D₂O) .

This method ensures isotopic incorporation at the thermodynamic position (alpha-carbon) with high specificity.

Reagents Required[3][4][5][6]

-

Precursor: Cyclopropane-1,1-dicarboxylic acid (CAS 598-10-7).[2]

-

Solvent/Source: Deuterium Oxide (D₂O, >99.8% D).

-

Catalyst: Catalytic DCl (Deuterium Chloride) or thermal activation.

Step-by-Step Methodology

-

Dissolution: In a flame-dried heavy-walled pressure tube, suspend 10.0 mmol of cyclopropane-1,1-dicarboxylic acid in 5.0 mL of D₂O.

-

Exchange (Labile Protons): Stir at room temperature for 30 minutes. The carboxylic acid protons (-COOH) will rapidly exchange with D₂O to form -COOD. Note: This does not yet deuterate the carbon.

-

Decarboxylation: Seal the tube and heat the reaction mixture to 140–160°C for 12–24 hours.

-

Extraction: Cool the mixture to room temperature. Acidify slightly with dilute HCl (or DCl if maintaining strict isotopic purity is critical for downstream, though the C-D bond is non-labile). Extract exhaustively with diethyl ether (3 x 10 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Distillation: Purify the residue via Kugelrohr distillation (bp ~182–184°C at atm) to obtain the pure oil.

Synthesis Logic Diagram

Figure 1: Thermal decarboxylation pathway utilizing D₂O as the deuterium source to selectively label the alpha-carbon.

Applications in Drug Development[2]

A. Metabolic Blocking (Deuterium Switch)

The primary utility of CAS 19136-94-8 is to block metabolic pathways occurring at the alpha-carbon.

-

Acyl-Glucuronidation: The alpha-proton can influence the rate of acyl-glucuronide formation and its subsequent rearrangement to reactive intermediates. Deuteration changes the geometry and vibrational frequency, potentially reducing toxicity.

-

Ring Opening: While cyclopropanes are robust, oxidative ring opening (often CYP450 mediated) can be initiated by radical abstraction at the alpha-position. The C-D bond is approximately 6–10 times stronger than the C-H bond, significantly retarding this step via the Primary Kinetic Isotope Effect (KIE).

B. Mechanistic Probing

Researchers use this molecule to determine the stereochemistry of enzymatic reactions. If an enzyme processes the cyclopropane ring, the retention or loss of the deuterium label (observed via Mass Spectrometry) provides definitive proof of the reaction mechanism (e.g., radical clock experiments).

Metabolic Stability Logic

Figure 2: The Deuterium Kinetic Isotope Effect (KIE) increases metabolic stability by raising the activation energy for alpha-carbon abstraction.

Analytical Validation

To validate the synthesis of CAS 19136-94-8, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

Unlabeled: Shows a multiplet at ~1.6 ppm corresponding to the alpha-proton (1H).

-

Labeled (1-D1): The signal at ~1.6 ppm must be absent (or reduced to <2% integration for >98% purity).

-

Ring Protons: The beta-protons (CH₂) will appear as complex multiplets (~0.9–1.2 ppm), but their splitting pattern will simplify slightly due to the loss of coupling to the alpha-proton.

-

-

¹³C NMR:

-

The alpha-carbon signal will appear as a 1:1:1 triplet due to coupling with the Deuterium nucleus (spin = 1), with a slight upfield isotope shift compared to the unlabeled compound.

-

Mass Spectrometry (MS)

-

Method: GC-MS or LC-MS (ESI-).

-

Target: Look for the molecular ion shift.

-

Unlabeled [M-H]⁻: m/z 85.

-

Labeled [M-H]⁻: m/z 86.

-

-

Validation: The ratio of m/z 86 to 85 indicates the isotopic enrichment level.

References

-

CymitQuimica. Cyclopropane-1-d1-carboxylic Acid Product Data. Retrieved from

-

MedChemExpress. Cyclopropylcarboxylic acid-d1 Datasheet. Retrieved from

-

Danheiser, R. L., et al. "Preparation of Cyclopropane-1,1-dicarboxylic acid." Organic Syntheses, Coll.[5] Vol. 8, p. 32. (Source for precursor synthesis).

- Wiberg, K. B. "Deuterium Isotope Effects in the Solvolysis of Cyclopropyl Tosylates." Journal of the American Chemical Society.

-

NIST Chemistry WebBook. Cyclopropanecarboxylic acid (Unlabeled) Properties. Retrieved from

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyclopropane-1,1-dicarboxylic acid-598-10-7 [ganeshremedies.com]

- 3. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

Methodological & Application

Technical Guide: Amide Coupling Strategies for Cyclopropane-1-D1-carboxylic Acid

[1]

Executive Summary & Strategic Rationale

The incorporation of deuterium into drug scaffolds ("deuterium switching") is a critical strategy for improving metabolic stability (reducing clearance via CYP450) and mitigating toxic metabolite formation. Cyclopropane-1-D1-carboxylic acid represents a high-value building block because the cyclopropyl moiety is a common bioisostere for alkyl groups, offering improved potency through conformational restriction.[1]

However, coupling this specific isotopologue presents a unique challenge: Isotopic Integrity. While the cyclopropane ring strain generally increases the pKa of the

This guide provides a validated, precision protocol designed to maximize amide yield while strictly maintaining

Physicochemical Profile & Handling

Before initiating synthesis, understand the substrate's behavior. The high s-character of the cyclopropane C-H bonds renders the

| Property | Value / Characteristic | Implication for Protocol |

| Structure | Cyclopropane ring with C1-D and C1-COOH | Steric bulk at C1 requires efficient coupling agents.[1] |

| Boiling Point | ~182–184 °C (Predicted) | Non-volatile, but can sublime under high vacuum. |

| pKa ( | ~28 (Ester/Amide) vs ~20 (Acyclic) | Advantage: Slower enolization rate.[1] Risk: Strong bases (e.g., DBU) must still be avoided. |

| Solubility | High in DCM, DMF, THF | Compatible with standard organic synthesis solvents. |

Decision Matrix: Selecting the Coupling Reagent

Do not default to EDC/HOBt. The choice of reagent dictates the lifetime of the activated species and the exposure to basic conditions.

Figure 1: Strategic selection of coupling reagents based on amine nucleophilicity.[1] Method A is the general workhorse; Method B is preferred for scale-up or sensitive substrates.[1]

Detailed Protocols

Protocol A: High-Fidelity HATU Coupling (Standard Research Scale)

Best for: Rapid synthesis, library generation, aliphatic amines. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester), accelerating amine attack and minimizing the lifetime of the activated species where D-exchange could occur.[1]

Materials:

-

Cyclopropane-1-D1-carboxylic acid (1.0 equiv)[1]

-

Amine partner (1.1 equiv)

-

HATU (1.1 – 1.2 equiv)

-

DIPEA (Hunig’s Base) (2.5 equiv) – Crucial: Do not use TEA (more nucleophilic/basic).

-

Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure:

-

Preparation: Dissolve Cyclopropane-1-D1-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add DIPEA (2.5 equiv) and stir for 2 minutes at 0 °C .

-

Why: Cooling suppresses initial background enolization during the exothermic activation step.

-

-

Activation: Add HATU (1.1 equiv) in one portion. Stir at 0 °C for 10–15 minutes.

-

Observation: The solution typically turns yellow/orange.

-

-

Coupling: Add the Amine (1.1 equiv).

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitor: Check LCMS for conversion. The D1-isotope will appear as M+1 compared to the H-analog.[1]

-

-

Workup: Dilute with EtOAc, wash with 0.5 M HCl (or Citric Acid), then sat. NaHCO3, then Brine.

-

Note: Acidic wash removes unreacted amine and DIPEA.

-

-

Purification: Flash chromatography.

Protocol B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Weak nucleophiles (anilines), scale-up (>5g), and maximizing isotopic retention. Mechanism: T3P acts as a water scavenger and activates the acid without forming a discrete, exchange-prone intermediate like an O-acyl urea.[1] It operates well in EtOAc, allowing for easy workup.

Step-by-Step Procedure:

-

Dissolution: Combine Cyclopropane-1-D1-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (or 2-MeTHF).

-

Base: Add DIPEA (3.0 equiv) or Pyridine (3.0 equiv). Cool to 0 °C.

-

Reagent Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 5 minutes.

-

Reaction: Stir at RT for 12–24 hours.

-

Why: T3P kinetics are slower than HATU, but the conditions are milder regarding racemization/exchange.

-

-

Workup: Direct water wash. T3P byproducts are water-soluble.[1]

Critical Control Point: Preventing D/H Exchange

The mechanism of deuterium loss is base-catalyzed enolization of the activated intermediate.

Figure 2: The competition between coupling (Green path) and exchange (Red path).[1] Success depends on maximizing the rate of amine attack.

Rules to prevent exchange:

-

Avoid DMAP: 4-Dimethylaminopyridine is a nucleophilic catalyst that can form highly electrophilic N-acyl pyridinium species, which are more prone to deprotonation at the alpha position.[1]

-

Strict Anhydrous Conditions: Water acts as a proton source. If the enolate forms, it will grab a proton (H) from water much faster than a deuteron (D), leading to irreversible isotopic dilution.

-

Stoichiometry: Never use >3.0 equiv of base.

Quality Control & Validation

After isolation, you must validate not just the identity, but the Isotopic Enrichment .

1H-NMR Analysis[1]

-

Standard Cyclopropyl Signals: Typically appear at 0.5 – 1.0 ppm.

-

The Diagnostic: Look for the absence of the multiplet corresponding to the C1 proton (alpha to carbonyl).

-

H-Analog: C1-H appears as a multiplet around 1.3–1.6 ppm (depending on substituents).[1]

-

D-Analog: This region should be silent (integrate to <0.02H).

-

-

Integration Check: Calibrate to a stable proton (e.g., aromatic ring). The integration of the cyclopropyl CH2 groups should remain 4H, while the alpha-H should be effectively zero.

Mass Spectrometry (HRMS)

-

Calculate the expected exact mass for the D1 species.

-

Assess the M-1 (H-analog) peak intensity.[1]

-

Acceptance Criteria:

.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Steric hindrance of cyclopropane ring.[1] | Switch to Protocol C (Acid Chloride) : Use 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's reagent) to form acid chloride neutrally, then add amine. |

| >5% H-Incorporation | D/H Exchange during reaction.[1] | 1. Reduce DIPEA to 2.0 equiv.2. Switch solvent to DCM (less polar, destabilizes enolate).3. Eliminate DMAP if used. |

| Starting Material Stalled | Activated ester hydrolysis. | Ensure solvents are dry (Karl Fischer < 100 ppm). Use fresh HATU. |

References

-

Gernigon, N., et al. (2012).[2] "Boronic Acid Catalyzed Amide Formation."[2][3] Journal of Organic Chemistry. Link (Demonstrates mild coupling strategies relevant for sensitive acids).

-

Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link (Review of T3P and HATU in process chemistry).

-

Russak, E. M., et al. (2019). "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy. Link (Grounding for the utility of D-analogs).

- Wiberg, K. B. (1996). "Acidity of Cyclopropane C-H Bonds." Journal of Organic Chemistry. (Mechanistic basis for the stability of the cyclopropyl anion vs acyclic systems).

Application Note: High-Precision qNMR Quantification Using Cyclopropane-1-D1-carboxylic Acid

This Application Note is designed for direct implementation in analytical laboratories. It synthesizes established qNMR principles with the specific advantages of Cyclopropane-1-D1-carboxylic acid (CPCA-d1) .

Executive Summary

In quantitative NMR (qNMR), the selection of an Internal Standard (IS) is the single most critical decision point. While established standards like Maleic Acid or TSP are common, they often fail in complex drug development matrices due to signal overlap in the 2.0–8.0 ppm region or solubility incompatibilities.

Cyclopropane-1-D1-carboxylic acid (CPCA-d1) emerges as a superior internal standard for analyzing complex small-molecule mixtures. Its utility is driven by two key factors:

-

High-Field Spectral Isolation: The cyclopropyl ring protons resonate in the 0.7–1.3 ppm range, a "silent zone" for many aromatic and heterocyclic drug candidates.

-

Isotopic Simplification: The deuterium substitution at the C1 position eliminates the

-proton coupling, collapsing the complex multiplets of the

This guide provides a validated protocol for using CPCA-d1 to achieve quantification accuracy of

Technical Specifications & Mechanism

Compound Profile[1]

-

Compound Name: Cyclopropane-1-D1-carboxylic acid[1][2][3][4]

-

Molecular Weight: 87.09 g/mol (vs. 86.09 for non-deuterated)

-

Solubility: High in D₂O (as carboxylate), Methanol-d₄, DMSO-d₆.

-

pKa: ~4.8 (Requires pH control in aqueous solution).

The "D1" Advantage

In non-deuterated cyclopropanecarboxylic acid, the H1 proton (alpha to COOH) couples to the four H2/H3 protons, creating complex multiplets.

-

CPCA-d1 Modification: Substitution of H1 with Deuterium (D).

-

Result: The scalar coupling

is removed. The remaining four protons (H2 cis/trans and H3 cis/trans) appear as two distinct, simplified multiplets (typically AA'BB' or similar systems depending on solvent) in the 0.7–1.3 ppm region.

NMR Signal Map (Typical in D₂O, pH > 7)

| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Analyte Region | > 1.5 ppm | Various | - | Drug/Metabolite |

| IS Signal A | ~1.15 ppm | Multiplet (Simplified) | 2H | |

| IS Signal B | ~0.95 ppm | Multiplet (Simplified) | 2H | |

| Silent Region | < 0.5 ppm | - | - | Background |

Experimental Protocol

Pre-Acquisition Decision Logic (Graphviz)

Before beginning, verify the suitability of CPCA-d1 for your specific analyte using the following logic flow.

Figure 1: Decision matrix for selecting CPCA-d1. Ensure the analyte has no signals in the 0.7–1.3 ppm cyclopropyl window.

Preparation of Solutions (Gravimetric Method)

Crucial: qNMR relies on mass ratios. Do not rely on volumetric flasks for quantification.

-

Internal Standard Stock (IS-Stock):

-

Weigh ~10 mg of CPCA-d1 into a vial. Record mass to 0.001 mg (

). -

Add deuterated solvent (e.g., 1.5 mL DMSO-d₆).

-

Calculate concentration (

) strictly by mass fraction if possible, or use the solution directly if weighing IS and Analyte into the same tube (Internal Calibration).

-

-

Sample Preparation (Direct Weighing - Recommended):

-

Tare a clean NMR tube (or vial).

-

Weigh Analyte (

) directly into the vessel (~5-10 mg). -

Weigh CPCA-d1 (

) directly into the same vessel (~3-5 mg). -

Note: Aim for a 1:1 molar ratio of protons being integrated.

-

Add solvent (~0.6 mL).

-

For D₂O samples: Add 1-2 drops of NaOD (40% in D₂O) to ensure CPCA-d1 is fully deprotonated (COO⁻). This stabilizes the chemical shift and prevents pH drift.

-

Acquisition Parameters (Instrument Setup)

To ensure <1% error, relaxation parameters are non-negotiable.

| Parameter | Setting | Rationale |

| Pulse Angle | 90° (recommended) or 30° | 90° maximizes signal; 30° allows shorter delays but requires more scans. |

| Relaxation Delay (d1) | 60 seconds | Must be |

| Acquisition Time (aq) | To avoid truncation artifacts and ensure high resolution. | |

| Spectral Width | -2 to 14 ppm | Cover all potential signals and baseline. |

| Scans (ns) | 16, 32, or 64 | Minimum to achieve S/N > 150:1 for quantitative peaks. |

| Temperature | 298 K (Controlled) | Chemical shifts of carboxylic acids are temp-sensitive. |

| Decoupling | None (Inverse Gated if 13C) | For 1H qNMR, do not use decoupling that induces NOE. |

Data Processing & Analysis

Processing Workflow

-

Exponential Multiplication (LB): Apply 0.3 Hz line broadening (or matched filter).

-

Zero Filling: Fill to at least 64k points.

-

Phasing: Manual phasing is required. Auto-phasing often fails at the baseline level required for qNMR.

-

Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5 or similar) only if the baseline is distorted. Ideally, a flat baseline is achieved via hardware.

Integration Logic

-

Analyte Peak (

): Integrate the distinct analyte signal. -

IS Peak (

): Integrate the CPCA-d1 multiplets at 0.7–1.3 ppm .-

Tip: You can integrate the entire region (both multiplets, 4H total) for maximum sensitivity, or just one multiplet (2H) if overlap occurs on one side.

-

Region Total: If integrating both multiplets,

.

-

Calculation Formula

Calculate the purity (

Where:

- = Integral Area

- = Number of protons (e.g., 4 for CPCA-d1 total region)

- = Molecular Weight (87.09 for CPCA-d1)

- = Mass weighed

- = Purity of the Internal Standard (from Certificate of Analysis)

Validation & Quality Control

System Suitability Test (SST)